molecular formula C17H16ClNO3 B262952 N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No. B262952
M. Wt: 317.8 g/mol
InChI Key: JJVXVDVDTWLROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as Aceclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Aceclofenac is a derivative of diclofenac, which is also an NSAID commonly used for pain relief. However, Aceclofenac is considered to be more effective and safer than diclofenac due to its lower risk of gastrointestinal side effects.

Mechanism of Action

N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that are involved in the development of pain and inflammation. By inhibiting COX enzymes, N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the activity of nuclear factor-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and immunity.

Advantages and Limitations for Lab Experiments

N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is commonly used in preclinical studies due to its well-established safety profile and efficacy in treating pain and inflammation. However, it is important to note that N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, like all NSAIDs, can have adverse effects on the gastrointestinal tract, liver, and kidneys. Therefore, it is important to use N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide in appropriate doses and to monitor its effects carefully.

Future Directions

There are several areas of future research that could be explored with regards to N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. One area of interest is the development of new formulations of N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide that could improve its efficacy and reduce its side effects. Another area of interest is the investigation of the effects of N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide on other inflammatory mediators, such as leukotrienes and platelet-activating factor. Additionally, the role of N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis, could be explored.

Synthesis Methods

N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide can be synthesized by reacting 2-acetylphenol with 4-chloro-2-methylphenol in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with chloroacetyl chloride to form N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.

Scientific Research Applications

N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used in preclinical studies to investigate the mechanism of action of NSAIDs and to evaluate their efficacy in treating pain and inflammation.

properties

Product Name

N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

InChI

InChI=1S/C17H16ClNO3/c1-11-9-13(18)7-8-16(11)22-10-17(21)19-15-6-4-3-5-14(15)12(2)20/h3-9H,10H2,1-2H3,(H,19,21)

InChI Key

JJVXVDVDTWLROK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2C(=O)C

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2C(=O)C

Origin of Product

United States

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